molecular formula C10H22O2Si B2498875 (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol CAS No. 113123-37-8

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol

Cat. No.: B2498875
CAS No.: 113123-37-8
M. Wt: 202.369
InChI Key: PTURWRRIBNABTN-SREVYHEPSA-N
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Description

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol: This is the E-isomer of the compound, differing in the spatial arrangement around the double bond.

    (Z)-4-((trimethylsilyl)oxy)but-2-en-1-ol: This compound has a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

    (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-amine: This compound has an amine group instead of a hydroxyl group.

Uniqueness

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination provides distinct reactivity and stability characteristics, making it valuable in selective organic syntheses.

Properties

IUPAC Name

(Z)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURWRRIBNABTN-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC/C=C\CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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